Product packaging for Technetium (99mTc) sestamibi(Cat. No.:CAS No. 109581-73-9)

Technetium (99mTc) sestamibi

Cat. No.: B018738
CAS No.: 109581-73-9
M. Wt: 775.9 g/mol
InChI Key: KNMLZCYLMYOYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Technetium (99mTc) sestamibi is a lipophilic, cationic radiopharmaceutical complex widely utilized in preclinical and basic science research. Its primary research value stems from its unique mechanism of action: the compound passively diffuses into cells and is sequestered within the mitochondria, driven by the highly negative transmembrane potential. Consequently, its uptake and retention are proportional to both regional blood flow and mitochondrial density and activity, making it a powerful tool for probing cellular metabolism. In a research context, this compound enables the investigation of mitochondrial function in various in vitro and in vivo models. A critical non-clinical application is its use as a transport substrate for studying the activity of multidrug resistance (MDR) efflux pumps, specifically P-glycoprotein and multidrug resistance-related protein-1. Low accumulation of the tracer in cell cultures or animal models indicates upregulated efflux pump activity, providing a functional assay to predict resistance to chemotherapeutic agents and to screen potential MDR inhibitors. Researchers also employ this compound to develop and validate imaging protocols for a range of biological targets. Its properties facilitate studies in: Oncology Research: Characterizing tumor biology, aggressiveness, and response to therapies, with emerging evidence for differentiating renal tumor subtypes based on mitochondrial content. Cardiovascular Research: Investigating myocardial perfusion and ischemia-reperfusion injury in animal models. Metabolic Studies: Assessing tissue viability and metabolic activity in various disease models. Disclaimer: This product is supplied For Research Use Only (RUO) . It is strictly not for diagnostic, therapeutic, or any other human use. It is the responsibility of the researcher to ensure compliance with all applicable local and institutional regulations for the handling and use of radioactive materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66N6O6Tc B018738 Technetium (99mTc) sestamibi CAS No. 109581-73-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyano-2-methoxy-2-methylpropane;technetium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C6H11NO.Tc/c6*1-6(2,8-4)5-7-3;/h6*5H2,1-2,4H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMLZCYLMYOYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.CC(C)(C[N+]#[C-])OC.[Tc]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H66N6O6Tc
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109581-73-9
Record name Technetium Tc-99m sestamibi
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09161
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TECHNETIUM TC-99M SESTAMIBI
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/971Z4W1S09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Radiochemistry and Formulation Research of Technetium 99mtc Sestamibi

Synthesis and Coordination Chemistry of Technetium(I) Isonitrile Complexes

The stability and utility of Technetium (99mTc) sestamibi are rooted in the fundamental principles of coordination chemistry, specifically involving technetium in its +1 oxidation state and its interaction with isonitrile ligands.

Ligand Design and Structural Features for Technetium Complexation

The ligand, 2-methoxyisobutylisonitrile (B146788) (MIBI), is central to the formation of the sestamibi complex. Isonitriles, with the general formula R-N≡C, are a unique class of ligands that are particularly effective for preparing organometallic complexes. alasbimnjournal.net The carbon atom of the isonitrile group donates a pair of electrons to the metal center, forming a stable coordinate covalent bond. alasbimnjournal.net Isonitriles are recognized as strong sigma-donors with limited pi-acceptor capabilities, a property that contributes to the formation of robust metal-ligand bonds that maintain the complex's integrity under physiological conditions.

Oxidation State and Hexacoordinated Octahedral Complex Formation

For the complex to form, technetium must be in the low oxidation state of +1. nih.gov This is achieved by reducing the pertechnetate (B1241340) ion (TcO₄⁻), in which technetium has a +7 oxidation state, using a reducing agent. Once in the +1 state, the technetium cation readily reacts with six of the monodentate isonitrile ligands. nih.gov

The resulting complex, [⁹⁹ᵐTc(MIBI)₆]⁺, possesses a hexacoordinated structure, meaning the central technetium atom is bonded to six ligand atoms. nih.gov This arrangement results in a highly stable octahedral geometry, which minimizes steric hindrance between the bulky isobutyl groups of the ligands. nih.gov The entire complex carries a net positive charge, which is a critical factor in its mechanism of action. alasbimnjournal.netnih.gov The formation of such stable, well-defined organometallic complexes in aqueous solutions is considered a milestone in technetium chemistry. alasbimnjournal.net

PropertyDescription
Compound Name This compound
Chemical Formula [⁹⁹ᵐTc(C₆H₁₁NO)₆]⁺
Central Metal Technetium-99m (Tc-99m)
Oxidation State of Tc +1 nih.gov
Ligand 2-methoxyisobutylisonitrile (MIBI)
Coordination Number 6 nih.gov
Molecular Geometry Octahedral nih.gov
Overall Charge Cationic (+1) alasbimnjournal.netnih.gov
Key Ligand Feature Isonitrile group (C≡N) acts as a strong sigma-donor alasbimnjournal.net

Radiolabeling Methodologies and Optimization

The preparation of this compound for clinical use is performed using specially designed kits. The process involves the reduction of 99mTc and its subsequent complexation with the MIBI ligand in a carefully controlled environment.

Kit Formulation and Stabilized Adducts

Commercially available kits for preparing 99mTc-sestamibi contain the necessary non-radioactive ingredients in a lyophilized (freeze-dried) state under a nitrogen atmosphere. nps.org.aucuriumpharma.com A critical component is a stabilized form of the MIBI ligand. Because isonitriles can be unstable, the ligand is supplied as a copper(I) adduct, specifically tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate. nps.org.au This precursor stabilizes the reactive isonitrile ligands before radiolabeling. alasbimnjournal.net

The labeling process, known as a ligand exchange or transmetalation reaction, is initiated by adding sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator to the vial. alasbimnjournal.net The kit also contains a reducing agent, typically stannous chloride dihydrate (SnCl₂·2H₂O), to reduce the Tc(VII) in pertechnetate to the required Tc(I) oxidation state. Other components include sodium citrate (B86180) dihydrate, which acts as a buffer, and mannitol, which serves as a lyoprotectant to maintain the integrity of the freeze-dried formulation. nps.org.au The reaction requires heating in a boiling water bath for approximately 10 minutes to facilitate the efficient transfer of the MIBI ligands from the copper center to the technetium core. alasbimnjournal.net

ComponentFunction in Kit Formulation
Tetrakis(2-methoxyisobutylisonitrile)copper(I) tetrafluoroborate Precursor providing stabilized MIBI ligands nps.org.au
Stannous chloride dihydrate Reducing agent for Technetium (Tc(VII) → Tc(I))
Sodium citrate dihydrate Buffering agent nps.org.au
Mannitol Lyoprotectant/Bulking agent nps.org.au
Cysteine hydrochloride Stabilizing agent nps.org.au

Radiochemical Purity Assessment Techniques

After preparation, the radiochemical purity (RCP) of the final product must be verified to ensure that a high percentage of the ⁹⁹ᵐTc is successfully bound to the sestamibi ligands. The presence of radiochemical impurities, such as free pertechnetate (⁹⁹ᵐTcO₄⁻) and reduced-hydrolyzed technetium (⁹⁹ᵐTcO₂), can compromise the quality of diagnostic imaging. alasbimnjournal.netunm.edu The United States Pharmacopeia (USP) requires a minimum RCP of 90% for clinical use. nih.gov

Various chromatographic methods are employed for the quality control of 99mTc-sestamibi. These techniques separate the desired lipophilic, cationic 99mTc-sestamibi complex from potential hydrophilic and colloidal impurities. alasbimnjournal.netnih.gov

The standard method recommended by the manufacturer involves thin-layer chromatography (TLC) using an aluminum oxide-coated plastic strip as the stationary phase and ethanol (B145695) (≥95%) as the mobile phase. snmjournals.orgnih.gov In this system, the desired 99mTc-sestamibi complex is lipophilic and migrates with the solvent front (Rf ≈ 0.9-1.0), while impurities like free pertechnetate and reduced-hydrolyzed ⁹⁹ᵐTc remain at the origin (Rf ≈ 0.0). snmjournals.orgsnmjournals.org

Due to the time-consuming nature of the standard TLC method, several faster and simpler alternative methods have been developed and evaluated. snmjournals.orgnih.gov These include:

Paper Chromatography: Systems using Whatman paper strips with various mobile phases like ethyl acetate (B1210297) or a chloroform/tetrahydrofuran mixture have proven effective. nih.govnih.gov For instance, with Whatman 3MM paper and ethyl acetate, the 99mTc-sestamibi complex shows an Rf range of 0.55-0.75, separating it from impurities at the solvent front. nih.gov

Solid-Phase Extraction: This method uses cartridges, such as Sep-Pak C18 or alumina (B75360) cartridges, to separate the components. alasbimnjournal.netiha.org.ir The lipophilic 99mTc-sestamibi is retained by the C18 stationary phase while hydrophilic impurities are washed away with saline. The pure complex can then be eluted with a solvent like ethanol. alasbimnjournal.netiha.org.ir

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated method, often used for detailed analysis and validation. A common system uses a C18 reverse-phase column with a mobile phase mixture of acetonitrile, ammonium (B1175870) sulfate, and methanol. iaea.org This method can separate 99mTc-sestamibi from other potential isonitrile-containing impurities. iaea.org

These quality control procedures are essential to confirm that the radiopharmaceutical meets the required standards before administration. iha.org.ir

MethodStationary PhaseMobile PhaseBehavior of 99mTc-SestamibiBehavior of Impurities (⁹⁹ᵐTcO₄⁻, ⁹⁹ᵐTcO₂)
Standard TLC Aluminum Oxide snmjournals.orgEthanol (≥95%) snmjournals.orgMigrates with solvent front (Rf ≈ 1.0) snmjournals.orgRemain at origin (Rf ≈ 0.0) snmjournals.org
Paper Chromatography Whatman 3MM Paper nih.govEthyl Acetate nih.govMoves from origin (Rf ≈ 0.55-0.75) nih.govImpurities may migrate with solvent front nih.gov
Paper Chromatography Whatman 31 ET Paper snmjournals.orgEthyl Acetate snmjournals.orgMigrates with solvent front (Rf ≈ 0.9) snmjournals.orgRemain at origin (Rf ≈ 0.0) snmjournals.org
Solid Phase Extraction Sep-Pak C18 Cartridge alasbimnjournal.netiha.org.ir1. Saline2. EthanolRetained by column, eluted with ethanol alasbimnjournal.netiha.org.irWashed out with saline alasbimnjournal.netiha.org.ir
HPLC μBondapack C18 Column iaea.orgAcetonitrile/Ammonium Sulfate/Methanol iaea.orgElutes at a specific retention time (e.g., ~7 min) iaea.orgElute at different retention times iaea.org
Stability of Radiopharmaceutical Preparations

The stability of a radiopharmaceutical preparation is a critical parameter that ensures its quality and efficacy for diagnostic imaging. For this compound, stability refers to the robustness of the complex and its ability to maintain a high radiochemical purity (RCP) from the time of preparation until it is used. The degradation of the preparation can lead to the formation of radiochemical impurities, such as free technetium-99m pertechnetate ([99mTc]NaTcO₄) and reduced-hydrolyzed technetium-99m ([99mTc]TcO₂), which can compromise image quality. mdpi.com

The stability of the product is considered at two stages: the lyophilized (freeze-dried) kit before reconstitution and the liquid radiopharmaceutical preparation after reconstitution with sodium (99mTc) pertechnetate solution.

The lyophilized kit is typically stable for an extended period when stored under appropriate conditions. Manufacturers generally recommend storing the kits in a refrigerator (2–8°C) or at room temperature (below 25°C), protected from light. polatom.plgeneesmiddeleninformatiebank.nl The shelf-life for the unopened vial can be up to 18 months from the date of manufacture. snmjournals.org

Once reconstituted, the stability of the this compound solution is more limited. The recommended usable shelf-life after radiolabeling varies between different commercial kits, but typically ranges from 6 to 12 hours. polatom.plgeneesmiddeleninformatiebank.nlsquarespace.com During this time, the preparation must be stored under specified conditions, usually at a temperature below 25°C, often in a suitable radiation shield. polatom.plsquarespace.com After reconstitution, the pH of the solution is generally between 5.0 and 6.0. snmjournals.orgsquarespace.com

Detailed Research Findings

Numerous studies have investigated the radiochemical purity and stability of this compound under various conditions, including different time points post-reconstitution, storage temperatures, and exposure to physical stressors.

A comparative study of three different generic sestamibi kits, reconstituted with 738 mCi to 774 mCi, demonstrated high labeling efficiencies and stability. All kits maintained a radiochemical purity of greater than 90% for up to 24 hours after formulation. snmjournals.org This indicates that even beyond the typical recommended shelf-life, the preparations can remain stable.

Table 1: Radiochemical Purity (RCP) of Generic 99mTc-Sestamibi Kits Over Time snmjournals.org

Kit ManufacturerRCP at 0.5 hoursRCP at 8 hoursRCP at 24 hours
Covidien Imaging94.9%93.9%92.0%
Anazao Health (0.75mg)96.2%94.2%93.8%
Anazao Health (DS 2mg)95.7%95.2%94.1%

Research has also focused on the impact of physical conditions that might be encountered during the transport of the radiopharmaceutical from a central radiopharmacy to the clinic. A study on Cardiolite®, a brand of this compound, subjected samples to various stressors. The results showed that the preparation remained stable, with a radiochemical purity of at least 90% under all tested conditions. snmjournals.org The presence of air in the vial had the most significant effect, though the purity remained high at 92.0%. snmjournals.org The preparation was most stable under cold conditions. snmjournals.org

Table 2: Effect of Physical Conditions on Radiochemical Purity of 99mTc-Sestamibi (Cardiolite®) snmjournals.org

ConditionResulting Radiochemical Purity
Air Exposure92.0%
Heat95.4%
Agitation97.9%
Cold99.1%

The method of preparation can also be a variable, although studies show that the standard method is robust. One study confirmed that this compound prepared according to the manufacturer's recommended method had a high initial radiochemical purity (96.9% ± 1.1%) and maintained an RCP of over 90% for 8 hours, even after dilution. researchgate.netnih.gov Another study compared the conventional boiling water bath heating method with a novel ultrasound irradiation technique for reconstitution. japsonline.com The findings indicated no significant differences in the yield or stability of the radiotracer samples prepared by either method for up to 24 hours post-reconstitution. japsonline.comresearchgate.net

Table 3: Stability of 99mTc-Sestamibi Prepared by Boiling vs. Ultrasound japsonline.com Data represents mean radiochemical purity (% 99mTc-MIBI)

Time Post-ReconstitutionBoiling Water Bath MethodUltrasound Irradiation Method
0.5 h95.45 ± 2.1993.97 ± 1.35
1 h95.54 ± 2.4193.10 ± 1.12
2 h93.90 ± 2.1593.16 ± 1.71
4 h93.00 ± 2.1091.25 ± 1.15
6 h92.06 ± 2.1990.92 ± 1.42
24 h70.74 ± 1.4271.97 ± 2.08

Molecular and Cellular Mechanisms of Technetium 99mtc Sestamibi Bioaccumulation

Fundamental Principles of Cellular Uptake

The initial entry of Technetium (99mTc) sestamibi into a cell is a critical first step in its bioaccumulation, governed primarily by its physicochemical properties and the cell's electrochemical environment. The currently most supported mechanism for uptake is passive membrane translocation. mdpi.compreprints.org

Role of Lipophilicity and Cationic Nature in Cellular Permeation

This compound is a lipophilic, monovalent cation. auntminnie.comnih.govauntminnie.com Its lipophilicity, or ability to dissolve in fats and lipids, allows it to easily partition into and diffuse across the lipid bilayer of the plasma membrane. mdpi.compreprints.orgtandfonline.com This characteristic is fundamental to its ability to enter cells without the need for a specific transporter protein. auntminnie.com

Simultaneously, its positive charge (cationic nature) is a key determinant of its subsequent intracellular behavior. tandfonline.comnih.gov This charge drives the molecule's accumulation in cellular compartments with a negative electrical potential, a process central to its retention. mdpi.comauntminnie.comtandfonline.com

Transmembrane Potential-Driven Passive Diffusion into Cells

The uptake of 99mTc-sestamibi is propelled by passive diffusion across both the plasma and mitochondrial membranes, a process governed by the electrical potentials across these membranes. auntminnie.comauntminnie.comunm.edu Healthy, viable cells maintain a negative electrical potential across their plasma membrane relative to the exterior. This negative transmembrane potential acts as an electrical gradient, driving the positively charged 99mTc-sestamibi cation into the cell's cytoplasm. nih.govtandfonline.comsemanticscholar.org The entire process is considered to be driven by passive diffusion, independent of specific cation channel transport. auntminnie.comnih.gov Some researchers classify this potential-driven movement against a concentration gradient as a form of secondary active transport, as it utilizes a pre-established electrochemical gradient as a source of energy. snmjournals.org

Intracellular Localization and Retention Dynamics

Once inside the cell, 99mTc-sestamibi does not distribute uniformly. Its cationic nature and the cell's internal organization dictate its ultimate destination and how long it is retained.

Mitochondrial Accumulation Due to Negative Mitochondrial Potential

The primary site of 99mTc-sestamibi sequestration within the cell is the mitochondria. auntminnie.comauntminnie.comrichtlijnendatabase.nl Mitochondria are unique in that they maintain a highly negative membrane potential across their inner membrane, significantly more negative than the cell's plasma membrane. nih.govsemanticscholar.org This strong negative potential acts as a powerful electrophoretic force, drawing the positively charged 99mTc-sestamibi from the cytoplasm and concentrating it within the mitochondrial matrix. mdpi.comtandfonline.comsemanticscholar.orgnih.gov

Studies have demonstrated that the vast majority of intracellular 99mTc-sestamibi, estimated to be between 80-95%, localizes to the mitochondrial fraction. nih.govcas.cznih.govnih.gov This accumulation is so significant that the amount of retained tracer is considered proportional to the volume of the mitochondrial matrix. semanticscholar.org The compound is held within the mitochondria as long as the cell remains viable and the membrane potentials are intact. auntminnie.comauntminnie.com

Influence of Mitochondrial Viability and Metabolic Respiration

The retention of 99mTc-sestamibi is critically dependent on mitochondrial viability and active metabolic respiration. richtlijnendatabase.nlnih.gov Since the negative mitochondrial membrane potential is generated by the electron transport chain during oxidative phosphorylation, any disruption to this process affects 99mTc-sestamibi accumulation. nih.gov

Research has shown that metabolic inhibitors and mitochondrial uncouplers, which dissipate the mitochondrial membrane potential, cause a significant release of 99mTc-sestamibi from the cell. semanticscholar.orgnih.gov For instance, the mitochondrial uncoupler carbonylcyanide m-chlorophenylhydrazone (CCCP) was shown to release approximately 85% of sestamibi from isolated parathyroid mitochondria. nih.gov Conversely, stimulating mitochondrial respiration can enhance uptake. In one in vitro study, the addition of succinate, a substrate for the electron transport chain, increased 99mTc-sestamibi uptake from about 10.5% to 61.2%. nih.govscilit.com Therefore, tissues with impaired mitochondrial function, such as necrotic or irreversibly ischemic cells, will not retain the tracer effectively. nih.govnih.gov

Efflux Mechanisms and Cellular Retention of this compound

The retention of this compound within a cell is not solely dependent on its initial uptake but is significantly influenced by active efflux mechanisms. Several transmembrane transporter proteins, particularly those associated with multidrug resistance (MDR), play a crucial role in pumping the tracer out of the cell, thereby affecting its net intracellular concentration.

P-glycoprotein (Pgp/ABCB1) as a Transport Substrate and Efflux Pump

This compound is a well-established substrate for P-glycoprotein (Pgp), a 170-kDa transmembrane protein encoded by the ABCB1 (formerly MDR1) gene. researchgate.netwaocp.org Pgp functions as an ATP-dependent efflux pump, actively transporting a wide range of structurally diverse compounds out of cells. researchgate.netnih.gov The interaction between 99mTc-sestamibi and Pgp is a key determinant of the tracer's retention in various tissues.

The lipophilic and cationic nature of the 99mTc-sestamibi complex facilitates its interaction with Pgp. nih.govsnmjournals.org In cells that overexpress Pgp, such as certain cancer cells, the rate of 99mTc-sestamibi efflux is significantly increased, leading to reduced intracellular accumulation and faster washout of the tracer. snmjournals.org This phenomenon forms the basis for using 99mTc-sestamibi as a functional imaging agent to assess Pgp activity in vivo. snmjournals.orgsnmjournals.org For instance, in tumors with high Pgp expression, the reduced retention of 99mTc-sestamibi can be visualized and quantified, providing an indirect measure of multidrug resistance.

Conversely, in tissues with low or absent Pgp expression, 99mTc-sestamibi exhibits prolonged retention. researchgate.net This is evident in the imaging of parathyroid adenomas, where the lower expression of Pgp compared to the surrounding thyroid tissue results in differential washout rates and enables the localization of the adenoma. researchgate.net Studies have shown a direct correlation between the rate of 99mTc-sestamibi efflux and the level of Pgp expression in both tumor and normal tissues. snmjournals.org Research in MCF-7 breast cancer cells and their Pgp-expressing counterparts (MCF-7/MDR1) has demonstrated that Pgp reduces the unidirectional influx and steady-state cellular content of 99mTc-sestamibi without altering the unidirectional efflux, suggesting a primary role in preventing initial accumulation. researchgate.net

Multidrug Resistance-associated Protein-1 (MRP1/ABCC1) Interactions

In addition to Pgp, this compound is also recognized as a substrate for the Multidrug Resistance-associated Protein-1 (MRP1), another member of the ATP-binding cassette (ABC) transporter superfamily. snmjournals.orgnih.gov While both Pgp and MRP1 contribute to the efflux of 99mTc-sestamibi, they exhibit distinct transport mechanisms and efficiencies. nih.gov

Studies comparing the functional properties of Pgp and MRP1 have revealed that MRP1 can be more effective than Pgp in extruding 99mTc-sestamibi from the intracellular environment. nih.govresearchgate.net Research using small-cell lung cancer cell lines overexpressing either Pgp (H69LX4) or MRP1 (H69AR) demonstrated that while both tracers could detect resistance mediated by either pump, the efflux rate was higher in MRP1-overexpressing cells. nih.gov

The transport of 99mTc-sestamibi by MRP1 is often dependent on the intracellular levels of glutathione (B108866) (GSH). nih.govnih.gov Depletion of GSH has been shown to increase the intracellular concentration of 99mTc-sestamibi in cells overexpressing MRP1, indicating that GSH may be required as a co-substrate for the MRP1-mediated transport of the tracer. nih.gov This contrasts with Pgp-mediated transport, which is generally considered to be independent of GSH.

The involvement of both Pgp and MRP1 in 99mTc-sestamibi efflux complicates the interpretation of imaging studies, as the observed tracer retention reflects the combined activity of both transporters. nih.gov Therefore, when using 99mTc-sestamibi to assess multidrug resistance, it is important to consider the potential contribution of both Pgp and MRP1.

Modulation of Efflux Transporters and its Impact on Tracer Retention Studies

The ability to modulate the activity of efflux transporters like Pgp and MRP1 has been a key area of research, with significant implications for overcoming multidrug resistance and for enhancing the diagnostic utility of 99mTc-sestamibi. Various pharmacological agents, known as MDR modulators, can inhibit the function of these pumps, leading to increased intracellular accumulation and retention of their substrates.

The use of MDR modulators in conjunction with 99mTc-sestamibi allows for the direct assessment of Pgp and MRP1 function. scirp.org By comparing tracer retention before and after the administration of a modulator, it is possible to quantify the extent of efflux pump activity.

Modulator Target Transporter(s) Effect on 99mTc-sestamibi Retention Cell Line/Model Key Findings
Verapamil Pgp, MRP1IncreasedH69LX4 (Pgp-overexpressing), H69AR (MRP1-overexpressing)Significantly reduced efflux rate and restored accumulation in Pgp-overexpressing cells; also effective in inhibiting MRP1, with more pronounced effects for 99mTc-sestamibi compared to 99mTc-tetrofosmin. nih.govresearchgate.net
PSC-833 (Valspodar) PgpIncreasedH69LX4 (Pgp-overexpressing)Significantly reduced efflux rate and restored accumulation of 99mTc-sestamibi. nih.gov
Cyclosporine A PgpIncreasedPatients with psoriasis, healthy volunteersAdministration of cyclosporine A, a known P-gp modulator, was hypothesized to accelerate the clearance of inhaled 99mTc-sestamibi, though the study results were complex. researchgate.net
L-buthionine-sulfoximine (BSO) MRP1 (indirectly, via GSH depletion)IncreasedLS1034 (resistant colorectal adenocarcinoma)Showed a reversion of the retention profile in the initial minutes after incubation. scirp.org
Itraconazole PgpIncreasedHT-29 colorectal cancer tumor-bearing miceSuccessfully blocked P-gp-mediated efflux, leading to increased tracer accumulation in vitro and in vivo. snmjournals.org

This table presents a selection of research findings on the modulation of efflux transporters and is not exhaustive.

These studies demonstrate that the retention of 99mTc-sestamibi is a dynamic process that can be manipulated by pharmacological intervention. The enhanced tracer accumulation following the administration of a modulator provides strong evidence for the role of Pgp and MRP1 in mediating 99mTc-sestamibi efflux. This principle is not only valuable for in vitro research but also has clinical applications in predicting tumor response to chemotherapy and in designing strategies to overcome multidrug resistance. snmjournals.org

Pre Clinical Research Models and Methodologies Utilizing Technetium 99mtc Sestamibi

In Vitro Cellular System Studies

In vitro studies using cultured cells provide a controlled environment to dissect the fundamental mechanisms of Technetium (99mTc) sestamibi uptake, retention, and washout. These models are instrumental in understanding the radiotracer's behavior at the cellular and subcellular levels.

Cultured Cell Line Investigations (e.g., fibroblasts, cardiomyocytes, cancer cells)

This compound has been extensively studied in a variety of cultured cell lines to explore its utility as a marker for cellular function and viability. In cultured chick myocardial cells, it has been demonstrated that the tracer accumulates in mitochondria, driven by the membrane potential. jdigitaldiagnostics.com This foundational research established its use for assessing cardiomyocyte health. jdigitaldiagnostics.com

Beyond cardiac cells, its uptake has been investigated in various cancer cell lines. d-nb.info The preferential accumulation in many tumor types is linked to their increased metabolic rate and mitochondrial content. d-nb.infonih.gov Studies have also utilized fibroblasts to understand fundamental cellular processes. scirp.orgabcimaging.org This broad range of cell line investigations underscores the versatility of this compound as a research tool.

Assessment of Cellular Uptake and Washout Kinetics in Controlled Environments

The kinetics of this compound uptake and washout in cultured cells are critical parameters for interpreting in vivo imaging results. Studies in controlled environments have shown that the uptake is a passive process, with the tracer diffusing across the cell membrane and accumulating in the mitochondria due to the large negative transmembrane potential. geneesmiddeleninformatiebank.nl The rate of washout, or clearance, from the cells can be an indicator of mitochondrial damage or dysfunction. jdigitaldiagnostics.com For instance, an accelerated washout rate from cardiomyocytes suggests impaired mitochondrial function. jdigitaldiagnostics.com

Research has shown that the net retention of this compound in the myocardium is a balance between uptake and washout. iaea.org In vitro experiments have been crucial in elucidating these dynamic processes. jdigitaldiagnostics.comjdigitaldiagnostics.com

Effects of Metabolic Modulators on this compound Retention in Cell Models

The retention of this compound in cells is sensitive to their metabolic state. The use of metabolic modulators in cell culture studies has provided significant insights into the mechanisms of tracer accumulation. For example, uncouplers of the respiratory chain, such as carbonyl cyanide m-chlorophenyl hydrazone, cause a rapid decrease in this compound concentration, confirming its dependence on mitochondrial membrane potential. jdigitaldiagnostics.com

Furthermore, studies have shown that P-glycoprotein (P-gp) inhibitors can increase the uptake of this compound in cells that express this efflux pump, indicating that P-gp can actively transport the tracer out of the cell. ethernet.edu.et The effect of various other substances, such as tetraphenylborate, which can enhance uptake kinetics, has also been investigated in cultured myocardial cells. jdigitaldiagnostics.comd-nb.info

In Vivo Animal Model Studies

Animal models are indispensable for studying the biodistribution, pharmacokinetics, and diagnostic potential of this compound in a whole-organism context. These studies bridge the gap between in vitro findings and clinical applications.

Biodistribution and Organ Localization Studies in Animal Models

Biodistribution studies in animal models have been fundamental in characterizing the in vivo behavior of this compound. Following intravenous injection, the tracer is rapidly cleared from the blood and distributed to various tissues. geneesmiddeleninformatiebank.nl Significant uptake is observed in the heart, skeletal muscle, liver, and kidneys, which is attributed to the high density of mitochondria in these organs. researchgate.net

Animal experiments have confirmed that the uptake is dependent on the lipophilicity and charge of the compound. geneesmiddeleninformatiebank.nl These studies typically involve injecting the radiotracer into animals (such as rats, rabbits, dogs, or pigs) and then measuring the radioactivity in different organs and tissues at various time points. iaea.orgdokumen.pub This data is crucial for understanding the tracer's localization and for radiation dosimetry calculations. nps.org.au

Biodistribution of this compound in Animal Models
OrganUptake CharacteristicsInfluencing Factors
HeartHigh uptake, proportional to blood flow and mitochondrial function.Coronary blood flow, mitochondrial membrane potential.
LiverHigh initial uptake with subsequent hepatobiliary clearance.Metabolic activity.
Skeletal MuscleSignificant uptake.Mitochondrial content.
KidneysUptake and renal excretion pathway.Renal function.

Evaluation of Mitochondrial Function in Organ Systems Using Animal Models

Given its mitochondrial accumulation, this compound is used in animal models to non-invasively assess mitochondrial function in various organ systems. A decreased uptake or accelerated washout of the tracer is indicative of mitochondrial dysfunction. jdigitaldiagnostics.com

For example, in ischemia-reperfusion models in isolated rat hearts, an increased washout of this compound has been shown to correlate with the severity of ischemic injury and subsequent mitochondrial damage. jdigitaldiagnostics.com Similarly, in models of carbon monoxide poisoning, decreased uptake of the tracer in skeletal muscle has been used as an indicator of muscle damage resulting from altered mitochondrial metabolism. cdc.gov These studies in animal models have validated the use of this compound washout rates as a marker for myocardial mitochondrial dysfunction. jdigitaldiagnostics.comjdigitaldiagnostics.com

Research Findings on Mitochondrial Function Using this compound in Animal Models
Animal ModelCondition StudiedKey Finding
Isolated Rat HeartsIschemia-ReperfusionIncreased washout of this compound correlates with the severity of ischemic damage. jdigitaldiagnostics.com
Various Animal ModelsCarbon Monoxide PoisoningDecreased uptake in skeletal muscle indicates muscle damage due to altered mitochondrial metabolism. cdc.gov

Molecular and Cellular Biological Interactions of Technetium 99mtc Sestamibi

Impact on Cellular Homeostasis and Viability Pathways

Technetium (99mTc) sestamibi accumulation within cells can significantly disrupt normal cellular homeostasis, thereby affecting viability pathways. mdpi.com The compound's uptake is linked to tissues with high mitochondrial content and negative plasma membrane potentials. nih.gov The primary mechanism involves its passive diffusion across cell membranes and subsequent accumulation within mitochondria, driven by the negative mitochondrial membrane potential. nih.govresearchgate.net

Studies have shown that the accumulation of sestamibi, particularly at high concentrations, can alter the normal functioning of mitochondria. mdpi.comnih.gov This disruption of mitochondrial homeostasis is a key factor in triggering subsequent cellular events, including a decline in cell viability. mdpi.com Research on myocardial tissue has demonstrated that over 90% of the administered this compound localizes within the mitochondrial fraction. nih.gov The retention of the compound is dependent on mitochondrial viability and metabolic function, suggesting that it can serve as an indicator of cellular health. nih.gov In cancer cells, the accumulation of sestamibi within the mitochondria can lead to an alteration of normal homeostasis, which in turn can initiate apoptotic processes. mdpi.com

Role in Cell Proliferation Modulation Studies

This compound has been observed to modulate cell proliferation, particularly in cancer cell lines. In vitro studies have demonstrated that at high concentrations (e.g., 10 µg/mL), sestamibi can significantly decrease the proliferation index of cancer cells. mdpi.comtorvergata.it For instance, in studies involving BT-474 breast cancer cells and PC3 prostate cancer cells, a notable reduction in cell proliferation was observed following incubation with high concentrations of this compound. mdpi.comnih.gov

This effect on proliferation appears to be concentration-dependent. At lower concentrations (e.g., 0.1 µg/mL), no significant decrease in the proliferation index was observed, even after extended incubation periods. mdpi.com The reduction in proliferation is often inversely proportional to the concentration of sestamibi. nih.gov In some studies, a complete reversal between the proliferation index (measured by markers like Ki67 or the number of mitotic cells) and apoptosis was observed after a certain period of incubation with high-concentration sestamibi. mdpi.comnih.gov This suggests an imbalance that can halt tumor proliferation. nih.gov

Cell LineSestamibi ConcentrationObservationReference
BT-474 Breast Cancer10 µg/mLSignificant decrease in proliferation index. mdpi.com
BT-474 Breast Cancer0.1 µg/mLNo significant decrease in proliferation index. mdpi.com
PC3 Prostate Cancer10 µg/mLSignificant reduction in the number of mitoses. nih.gov

Induction of Apoptotic Pathways and Mechanisms

The accumulation of this compound within cells, particularly cancer cells, can trigger apoptotic pathways. This pro-apoptotic effect is a significant area of research, suggesting a potential therapeutic application for the compound beyond its diagnostic use. mdpi.comnih.govtorvergata.it The induction of apoptosis appears to be a direct consequence of the cellular stress caused by the bioaccumulation of sestamibi, primarily within the mitochondria. mdpi.com

In vitro studies have shown that high concentrations of sestamibi can lead to a significant increase in the number of apoptotic cells. mdpi.comnih.govtorvergata.it This has been observed in both breast and prostate cancer cell lines. mdpi.comnih.gov The appearance of morphological signs of apoptosis is associated with the accumulation of sestamibi in these cells. nih.gov

A key mechanism in the sestamibi-induced apoptotic pathway is the activation of caspase-3, a critical executioner caspase in apoptosis. mdpi.comnih.gov Studies have demonstrated a significant increase in caspase-3-positive cells in cancer cell cultures incubated with high concentrations of this compound (10 µg/mL). mdpi.comnih.govtorvergata.it

For example, in BT-474 breast cancer cells, a substantial increase in caspase-3 positive cells was noted, and at later time points, the number of apoptotic cells surpassed the number of proliferating cells. mdpi.com Similarly, in PC3 prostate cancer cells, a significant increase in caspase-3 positive cells was observed after 48 hours of incubation with a high concentration of sestamibi. nih.gov This suggests that at high concentrations, sestamibi can induce the apoptotic process through the caspase-3 signaling pathway. mdpi.comnih.gov Furthermore, a significant positive association has been found between the in vivo uptake of sestamibi in breast cancer patients and the number of caspase-3-positive cells in the tumor tissue. mdpi.comresearchgate.net

Cell LineSestamibi ConcentrationTime PointKey FindingReference
BT-474 Breast Cancer10 µg/mL72 hoursNumber of caspase-3-positive cells greater than Ki67-positive cells. mdpi.com
PC3 Prostate Cancer10 µg/mL48 hoursSignificant increase in caspase-3 positive cells. nih.gov

The anti-apoptotic protein Bcl-2 has been shown to have a significant influence on the uptake of this compound. Overexpression of Bcl-2 in breast cancer cell lines (MCF-7 and T47D) has been demonstrated to cause a dramatic reduction in sestamibi uptake. nih.gov This suggests a direct cause-and-effect relationship between high levels of Bcl-2 and reduced accumulation of the radiotracer. nih.gov

This finding provides a molecular basis for the clinical observation of reduced sestamibi uptake in some tumors, which may be indicative of resistance to apoptosis. nih.govsnmjournals.org The mechanism is thought to involve Bcl-2 preventing the necessary changes in mitochondrial membrane permeability that allow for sestamibi accumulation. researchgate.net Interestingly, the induction of apoptosis with agents like staurosporine (B1682477) can partially restore sestamibi uptake in Bcl-2 overexpressing cells, further supporting the link between apoptosis and sestamibi accumulation. nih.gov Clinical studies have also shown a positive correlation between post-chemotherapy sestamibi retention and Bcl-2 expression in breast cancer. waocp.org

Interaction with Intracellular Components Beyond Mitochondria

While the primary site of this compound accumulation is the mitochondria, there is evidence of its interaction with other intracellular components. mdpi.comnih.govsnmjournals.org Energy-dispersive X-ray (EDX) microanalysis has detected the presence of technetium in the cytoplasm of apoptotic cells. mdpi.comnih.gov

Although approximately 90% of sestamibi uptake is linked to mitochondria, the remaining fraction is found in the cytosolic compartment. researchgate.netsnmjournals.org The passage of this lipophilic cation through the cell membrane is believed to occur via passive diffusion. researchgate.net While mitochondrial membrane potential is a major driver for its accumulation, the cell membrane potential also plays a role in its uptake. snmjournals.org Studies with other similar radiotracers have shown that a portion remains in the cytosolic fraction. snmjournals.org Therefore, while mitochondria are the principal destination, the journey of this compound involves passage through and potential interaction with the cytoplasm.

Advanced Research Applications and Future Directions of Technetium 99mtc Sestamibi

Exploration of Technetium (99mTc) Sestamibi as a Molecular Probe

The ability of 99mTc-sestamibi to cross cell membranes and accumulate within specific subcellular compartments makes it an invaluable molecular probe for studying cellular bioenergetics and drug resistance mechanisms.

Assessment of Mitochondrial Membrane Potential Dynamics in Research Settings

The primary driver for the cellular uptake and retention of 99mTc-sestamibi is the mitochondrial membrane potential (MMP). Mitochondria maintain a significant negative electrical gradient across their inner membrane, which attracts and sequesters the positively charged 99mTc-sestamibi complex. This property allows researchers to use the tracer to assess mitochondrial function in various experimental models.

In research settings, the accumulation of 99mTc-sestamibi serves as a reliable indicator of MMP. Studies have demonstrated a strong linear correlation between the magnitude of 99mTc-sestamibi uptake and MMP in cancer cells, particularly those with low expression of multidrug resistance proteins. For instance, in T47D and HT29 cancer cell lines with low MDR1 expression, the use of a mitochondrial uncoupling agent, FCCP, led to a dose-dependent reduction in both MMP and 99mTc-sestamibi accumulation, showing a nearly perfect linear relationship. This relationship validates the use of 99mTc-sestamibi as a quantitative probe for MMP dynamics in vitro and has potential applications in assessing mitochondrial dysfunction in various disease models, such as chronic kidney disease.

Table 1: Correlation of 99mTc-Sestamibi Uptake with Mitochondrial Membrane Potential (MMP)

Cell Line MDR1 Expression Experimental Condition Effect on MMP Effect on 99mTc-Sestamibi Accumulation Correlation
T47D Low FCCP (Mitochondrial Uncoupler) Dose-dependent reduction Dose-dependent reduction High (r = 0.865)
HT29 Low FCCP (Mitochondrial Uncoupler) Dose-dependent reduction Dose-dependent reduction High (r = 0.865)
T47D High Baseline High Low N/A
HT29 High Baseline High Low N/A

Investigation of Multidrug Resistance Mechanisms in Experimental Systems

A significant area of research for 99mTc-sestamibi is in the field of oncology, specifically in the investigation of multidrug resistance (MDR). MDR is a phenomenon whereby cancer cells become resistant to a broad range of chemotherapeutic agents. A primary mechanism for MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP).

This compound is a known substrate for both P-gp and MRP. In cancer cells that overexpress these transporters, the tracer is actively pumped out of the cell, resulting in lower intracellular accumulation and faster washout. This characteristic allows researchers to use 99mTc-sestamibi imaging to non-invasively assess the functional activity of these MDR pumps in experimental systems. In vitro studies using doxorubicin-resistant breast cancer cell lines (AdrR) have shown significantly lower accumulation of 99mTc-sestamibi compared to their non-resistant counterparts (WT). This difference can be reversed by the addition of MDR modulators like PSC833, verapamil, or cyclosporin (B1163) A, which inhibit P-gp function and restore tracer accumulation. This application is crucial for screening new MDR-reversing drugs and for understanding the complex mechanisms of drug efflux in cancer cells.

Comparative Radiotracer Research and Development

The continuous quest for improved diagnostic imaging agents fuels research into new radiotracers. This compound often serves as the benchmark against which new compounds are evaluated for myocardial perfusion imaging and other applications.

Methodological Comparisons in Pre-clinical Perfusion Studies

While 99mTc-sestamibi is a widely used myocardial perfusion agent, it possesses certain limitations, such as a relatively low first-pass extraction fraction, especially at high coronary blood flow rates. This has prompted pre-clinical research to identify and validate new agents with more ideal properties.

In comparative studies, novel radiotracers are often evaluated head-to-head with 99mTc-sestamibi in animal models. For example, a recent study in swine compared the novel agent 99mTc-4BOH with 99mTc-sestamibi and 99mTc-teboroxime. The results demonstrated that 99mTc-4BOH had significantly higher myocardial uptake (K1 values) at both rest and stress compared to 99mTc-sestamibi, indicating a better extraction fraction. Furthermore, it showed more stable myocardial retention than 99mTc-teboroxime. Similarly, in studies assessing P-glycoprotein function, 99mTc-sestamibi has been shown to outperform certain PET radiotracers like [11C]N-desmethyl-loperamide and [11C]metoclopramide in detecting changes in renal and hepatic P-gp activity in mouse models.

Table 2: Pre-clinical Comparison of Myocardial Perfusion Radiotracers in Swine

Radiotracer Kinetic Parameter Rest Value (mL·min⁻¹·g⁻¹) Stress Value (mL·min⁻¹·g⁻¹) Key Finding
99mTc-4BOH K1 (Uptake) 0.81 ± 0.03 1.19 ± 0.26 Significantly higher uptake than 99mTc-Sestamibi
99mTc-Sestamibi K1 (Uptake) 0.43 ± 0.09 0.50 ± 0.10 Lower uptake, especially at stress
99mTc-4BOH k2 (Washout) 0.18 ± 0.03 min⁻¹ 0.26 ± 0.04 min⁻¹ More stable retention than 99mTc-Teboroxime
99mTc-Teboroxime k2 (Washout) 0.26 ± 0.01 min⁻¹ 0.38 ± 0.08 min⁻¹ Faster myocardial washout

Development of Novel Cationic Technetium Radiotracers for Improved Pharmacokinetic Profiles

Research efforts are focused on synthesizing new technetium-based cationic complexes with superior pharmacokinetic properties to 99mTc-sestamibi. The goal is to develop tracers with higher heart uptake, lower uptake in adjacent organs like the liver and lungs, and faster clearance from non-target tissues, which would result in better image quality and more accurate diagnostic information.

One such example is the development of Tc-99m-N-MPO, a cationic Tc-99m nitrido complex. Pre-clinical studies in rats and guinea pigs showed that Tc-99m-N-MPO has favorable heart uptake combined with more rapid liver clearance compared to 99mTc-sestamibi. This improved pharmacokinetic profile could allow for high-quality cardiac imaging as early as 15 minutes post-injection. Such advancements highlight the ongoing evolution of radiopharmaceutical chemistry, aiming to refine diagnostic tools for better patient outcomes.

Theranostic Development Potential

The concept of "theranostics" involves using a single molecular platform for both diagnosis and targeted therapy. This is typically achieved by labeling a targeting molecule with a diagnostic radionuclide (for imaging) and a therapeutic radionuclide (for treatment).

This compound's fundamental chemistry and mechanism of action present an interesting potential for theranostic applications. The chemical properties of technetium are very similar to those of rhenium (Re). This similarity opens the possibility of developing a theranostic pair where 99mTc-sestamibi (or a similar 99mTc-labeled molecule) is used for SPECT imaging to identify and characterize target tissue, and a chemically analogous compound labeled with a therapeutic beta-emitting rhenium isotope, such as Rhenium-188 (188Re), is used for targeted radionuclide therapy. This approach could leverage the widespread availability of 99mTc generators and SPECT technology to provide accessible theranostic solutions, potentially addressing gaps in health equity created by the reliance on more expensive PET-based theranostics. While still in a conceptual phase for sestamibi itself, this avenue represents a logical and exciting future direction for the underlying technology.

Conceptual Basis for Combined Imaging and Therapeutic Effects

The evolution of nuclear medicine is increasingly focused on "theranostics," a paradigm that combines diagnostic imaging and targeted radionuclide therapy using molecules with similar chemical properties. This compound, a cornerstone of diagnostic imaging, serves as an excellent conceptual model for this approach. The basis for its potential dual role in imaging and therapy lies in the unique chemical relationship between the diagnostic isotope, Technetium-99m (⁹⁹ᵐTc), and the therapeutic isotope, Rhenium-188 (¹⁸⁸Re).

Both technetium and rhenium belong to Group 7 of the periodic table, granting them similar chemical behaviors. This similarity allows for the theoretical substitution of the gamma-emitting ⁹⁹ᵐTc in the sestamibi complex with a therapeutic beta-emitting radionuclide like ¹⁸⁸Re. The resulting radiopharmaceutical, ¹⁸⁸Re-sestamibi, would be expected to follow the same biological pathways as its diagnostic counterpart.

The mechanism of action for ⁹⁹ᵐTc-sestamibi involves its character as a lipophilic cation. This property allows it to diffuse passively into cells and accumulate in tissues with high mitochondrial content and negative plasma membrane potentials. These characteristics are prominent not only in viable heart muscle but also in various types of malignant tumor cells, which require high metabolic activity to sustain their rapid growth.

By leveraging this established biological targeting, a ¹⁸⁸Re-labeled sestamibi molecule could deliver a cytotoxic radiation dose directly to tumor cells. Rhenium-188 is a suitable therapeutic agent as it emits high-energy beta particles with a maximum energy of 2.12 MeV, sufficient to destroy targeted abnormal tissues. The beta particles have a tissue penetration range of only a few millimeters, localizing the therapeutic effect and sparing surrounding healthy tissue. Furthermore, ¹⁸⁸Re also emits a 155 keV gamma photon, which, while less ideal for imaging than ⁹⁹ᵐTc's 140.5 keV photon, allows for simultaneous imaging and dosimetric calculations during therapy. This "theranostic pair" concept positions sestamibi as a vehicle for targeted radionuclide therapy, where the ⁹⁹ᵐTc version first identifies and characterizes the tumor, and a ¹⁸⁸Re version could subsequently be used to treat it.

RadionuclidePrimary EmissionHalf-lifePrimary EnergyApplication
Technetium-99m (⁹⁹ᵐTc) Gamma (γ)6 hours140.5 keV Diagnostic Imaging
Rhenium-188 (¹⁸⁸Re) Beta (β⁻)16.9 hours2.12 MeV (max) Radionuclide Therapy

Innovations in Imaging Physics and Data Reconstruction for this compound Studies

Advancements in Spatial Resolution and Sensitivity for Pre-clinical Systems

The translation of research findings from small animal models to clinical practice depends heavily on the capabilities of preclinical imaging systems, often referred to as micro-SPECT. For ⁹⁹ᵐTc-sestamibi studies, particularly in cardiovascular and oncological research in rodents, achieving high spatial resolution and sensitivity is paramount. Recent technological innovations in detector technology and collimator design have dramatically improved the performance of these systems, enabling visualization of tracer distribution with sub-millimeter accuracy.

A pivotal advancement has been the development of semiconductor-based detectors, most notably those using Cadmium Zinc Telluride (CZT). Unlike traditional sodium iodide (NaI) scintillation crystals, which require bulky photomultiplier tubes, CZT detectors convert gamma photons directly into an electrical signal. This direct conversion technology results in superior energy resolution, which helps to reduce the detection of scattered photons and improve image contrast. The compact size of CZT detectors allows for more flexible and organ-specific camera designs. Preclinical CZT-based systems can achieve an intrinsic resolution significantly better than traditional systems, with pixel sizes as small as 2.46 mm.

Collimator design has also evolved to meet the demands of preclinical imaging. While parallel-hole collimators are standard in clinical settings, preclinical systems almost universally use pinhole collimators to achieve the necessary image magnification for small subjects. To overcome the inherent trade-off between resolution (smaller pinhole) and sensitivity (fewer counts), multi-pinhole collimators have become the standard. These collimators use multiple pinholes to project different views of the subject onto the detector simultaneously, substantially increasing sensitivity without degrading spatial resolution. Advanced designs, such as those with focused or clustered pinhole arrangements, further optimize performance, enabling some micro-SPECT systems to achieve spatial resolutions of 0.25 mm.

TechnologyKey AdvantageTypical Preclinical Spatial ResolutionImpact on ⁹⁹ᵐTc-Sestamibi Studies
CZT Detectors High energy and intrinsic spatial resolution; compact design. < 1 mmImproved image contrast and clarity, enabling more accurate visualization of myocardial defects or small tumors.
Multi-Pinhole Collimators High sensitivity with high spatial resolution via magnification. 0.25 - 0.7 mm Allows for detailed, quantitative imaging of tracer uptake in very small structures, such as a mouse heart, which is critical for cardiovascular research.

Quantitative Image Analysis and Reconstruction Techniques

The quality and quantitative accuracy of the final SPECT image depend critically on the software and algorithms used to reconstruct the three-dimensional data from the acquired two-dimensional projections. Modern image reconstruction techniques have profoundly enhanced the diagnostic utility of ⁹⁹ᵐTc-sestamibi studies by improving image quality and enabling accurate quantification.

Historically, SPECT images were reconstructed using an algorithm called Filtered Back Projection (FBP). While fast, FBP is known to produce images with significant noise and artifacts. The standard of care has since shifted to Iterative Reconstruction (IR) methods, such as Ordered Subset Expectation Maximization (OSEM). IR algorithms provide a more accurate representation of tracer distribution by repeatedly modeling the physics of photon emission and detection, including factors like collimator-detector response. This process results in images with improved resolution and lower noise compared to FBP. Commercial software packages have further refined these techniques, incorporating resolution recovery and noise reduction directly into the reconstruction loop.

For ⁹⁹ᵐTc-sestamibi images to be truly quantitative, corrections for several physical degrading factors are essential. These corrections are often integrated within the iterative reconstruction framework:

Attenuation Correction: As photons travel through the body, some are absorbed or scattered, leading to artifacts, particularly in deeper tissues. In modern SPECT/CT systems, a CT scan is acquired alongside the SPECT data to create a patient-specific attenuation map, which is then used to correct the emission data.

Scatter Correction: Photons that undergo Compton scattering can be misidentified by the detector, reducing image contrast. Energy-based windowing techniques and advanced modeling algorithms are used to estimate and remove the contribution of scattered photons.

Resolution Recovery: This correction accounts for the inherent blurring caused by the physical properties of the collimator and detector, resulting in sharper and more accurate images.

The combination of iterative reconstruction with these advanced corrections enables quantitative SPECT (QSPECT), which allows for the calculation of absolute radiotracer concentrations. This transforms ⁹⁹ᵐTc-sestamibi imaging from a relative perfusion assessment to a truly quantitative tool, capable of providing more robust and reproducible data for clinical decision-making and research.

Reconstruction Technique / CorrectionPrincipleImpact on ⁹⁹ᵐTc-Sestamibi Imaging
Filtered Back Projection (FBP) Analytical method applying a filter to projection data.Fast but prone to noise and artifacts; largely superseded.
Iterative Reconstruction (e.g., OSEM) Statistical method that models imaging physics to estimate tracer distribution. Improved signal-to-noise ratio and spatial resolution compared to FBP.
Attenuation Correction Uses a map (usually from CT) to compensate for photon absorption/scatter in tissue. Reduces artifacts and improves diagnostic accuracy, especially for deep structures.
Scatter Correction Algorithms estimate and subtract counts from scattered photons.Increases image contrast and quantitative accuracy.
Resolution Recovery Models and corrects for the blurring effects of the collimator and detector.Improves image sharpness and the definition of perfusion defects or tumors.

Q & A

Basic Research Questions

Q. What analytical techniques are most suitable for detecting Technetium-99 in environmental samples, and how do their detection limits compare?

  • Methodological Answer : Techniques like liquid scintillation counting (LSC), gamma (GM) counting, inductively coupled plasma mass spectrometry (ICP-MS), and accelerator mass spectrometry (AMS) are commonly used. ICP-MS offers a low detection limit (~10⁻¹² g) and rapid analysis time, while AMS achieves ultra-low detection limits (~10⁻¹⁵ g) but requires high costs and specialized infrastructure . Selection depends on balancing sensitivity, cost, and sample throughput.

Q. How do the pharmacokinetic properties of Technetium (99mTc) sestamibi influence its distribution in myocardial perfusion imaging?

  • Methodological Answer : After intravenous injection, 99mTc sestamibi passively diffuses into cardiomyocytes and localizes in mitochondria, reflecting viable tissue. Myocardial uptake is flow-dependent (~1.5% of dose at stress vs. 1.2% at rest). Its limited redistribution necessitates separate injections for stress/rest imaging. Elimination occurs via renal (27% in 24 hours) and hepatobiliary pathways (33% in 48 hours) .

Q. What are the critical steps in preparing this compound for radiopharmaceutical use?

  • Methodological Answer : Preparation involves reconstituting lyophilized kits with sodium pertechnetate (99mTc). Key steps include maintaining stannous chloride in a reduced state, avoiding oxidants, and ensuring sterility. Radiochemical purity is validated via thin-layer chromatography (TLC) using aluminum oxide plates, with ethanol as the mobile phase .

Q. What factors affect the accuracy of this compound in parathyroid adenoma localization?

  • Methodological Answer : False-negative scans correlate with smaller adenoma size (<1.5 g) and lower oxyphil cell content. Oxyphil-rich glands retain sestamibi longer due to mitochondrial density, improving detection. Dual-phase imaging (early and delayed scans) enhances sensitivity by exploiting differential washout rates between thyroid and parathyroid tissues .

Advanced Research Questions

Q. How can automation improve the analysis of Technetium-99 in environmental samples, and what challenges persist?

  • Methodological Answer : Automated systems (e.g., flow injection analysis coupled with ICP-MS) reduce manual separation steps, minimize operator exposure, and increase throughput. Challenges include matrix interference in low-concentration samples and validation of automated protocols against traditional methods like GM counting .

Q. How do contradictions in tumor clearance rates of 99mTc sestamibi inform studies on multidrug resistance (MDR) in oncology?

  • Methodological Answer : Rapid tumor clearance (t₁/₂ ≤204 minutes) correlates with overexpression of P-glycoprotein (Pgp), an MDR transporter. Researchers use dynamic 99mTc sestamibi imaging to quantify Pgp activity, enabling prediction of chemotherapy resistance. Methodological refinements include kinetic modeling of efflux rates and co-administration of Pgp inhibitors .

Q. What experimental approaches resolve discrepancies in sestamibi uptake between histopathology and imaging results?

  • Methodological Answer : Discrepancies arise in tumors with heterogeneous mitochondrial density or necrosis. Correlative studies combine quantitative SPECT/CT imaging with immunohistochemical staining for mitochondrial markers (e.g., COX-IV). Spatial resolution limitations of SPECT may be addressed using hybrid PET tracers (e.g., ⁶⁸Ga-labeled analogs) .

Q. How can infarct size quantification via 99mTc sestamibi imaging predict post-myocardial infarction mortality?

  • Methodological Answer : Infarct size >12% of the left ventricle (measured via threshold-based SPECT analysis) predicts higher 2-year cardiac mortality. Methodological rigor includes standardized imaging protocols at rest/stress, correction for attenuation, and validation against cardiac MRI .

Methodological Considerations Table

Research FocusKey TechniqueCritical ParametersReferences
Environmental 99Tc detectionICP-MSDetection limit (~10⁻¹² g), matrix separation
MDR imagingDynamic SPECTEfflux rate (t₁/₂), Pgp inhibition
Parathyroid localizationDual-phase imagingOxyphil cell content, adenoma size
Myocardial viabilitySPECT thresholding60% peak count threshold, attenuation correction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Technetium (99mTc) sestamibi
Reactant of Route 2
Technetium (99mTc) sestamibi

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.